molecular formula C25H38O5 B562270 Simvastatin-d6

Simvastatin-d6

Cat. No.: B562270
M. Wt: 424.6 g/mol
InChI Key: RYMZZMVNJRMUDD-QDGXURMLSA-N
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Description

Simvastatin-d6 is a deuterated form of simvastatin, a lipid-lowering medication belonging to the statin class. It is primarily used as an internal standard for the quantification of simvastatin in various analytical applications. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the simvastatin molecule, providing enhanced stability and traceability in mass spectrometry analyses .

Mechanism of Action

Target of Action

Simvastatin-d6, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, this compound effectively reduces the synthesis of cholesterol, thereby lowering lipid levels and reducing the risk of cardiovascular events .

Mode of Action

This compound is a prodrug that is hydrolyzed in vivo to generate an active metabolite structurally similar to HMG-CoA . This metabolite competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound disrupts the conversion of HMG-CoA to mevalonic acid, a key step in this pathway . This leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . Additionally, this compound can also influence the expression of genes related to de novo synthesis of triacylglycerols and phospholipids .

Pharmacokinetics

This compound, like other statins, exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is absorbed and distributed in the body, where it is metabolized primarily by cytochrome P450 (CYP) 3A4 . The bioavailability of simvastatin is relatively low, around 5% . It is worth noting that the lipophilicity of simvastatin allows it to enter cells directly .

Result of Action

The primary molecular effect of this compound is the reduction of cholesterol levels in the body . This results in a decrease in the levels of LDL and VLDL, often referred to as “bad cholesterol” due to their association with cardiovascular disease . On a cellular level, this compound has been shown to induce pyroptosis, a form of programmed cell death, in certain cancer cells . It also leads to the accumulation of cytosolic lipid droplets within cells, which might contribute to its antiproliferative effects .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of certain bile acids can augment the bioaccumulation of this compound in probiotic bacteria . Moreover, this compound has been detected in various waters, indicating its potential as an environmental pollutant . This environmental presence could potentially affect non-target aquatic organisms, disrupting their antioxidant-related genes

Biochemical Analysis

Biochemical Properties

Simvastatin-d6 interacts with various enzymes and proteins in the body. It is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the intracellular content of lipid droplets in both non-malignant and cancer cells . It also improves endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a prodrug that is hydrolyzed in vivo to generate the active simvastatin acid, which is structurally similar to HMG-CoA . This allows it to competitively inhibit HMG-CoA reductase, thereby reducing cholesterol synthesis . Additionally, this compound has been shown to suppress TLR4/MyD88/NF-ĸB signaling, causing an immune response shift to an anti-inflammatory response .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have varying effects in laboratory settings. For instance, long-term exposure to statins, including this compound, has been associated with a statistically significant increase in the risk of new onset type 2 diabetes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on the effects of simvastatin on neurodevelopmental disorders, it was found that simvastatin at a dose of 40 mg should be avoided in decompensated cirrhosis, while simvastatin 20 mg or other statins based on small study sample size were found to be safe .

Metabolic Pathways

This compound is involved in the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to be transported into bacteria cells leading to a drug bioaccumulation over time, which is augmented upon addition of bile acids .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it can be inferred that this compound may localize to this organelle to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of simvastatin-d6 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is the hydrogen-deuterium exchange reaction, where simvastatin is treated with deuterium gas in the presence of a catalyst, resulting in the replacement of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactionsThe reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

Simvastatin-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s analytical applications and its role as an internal standard.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .

Scientific Research Applications

Key Applications

  • Analytical Chemistry
    • Internal Standard for Quantification : Simvastatin-d6 is primarily used as an internal standard in mass spectrometry to quantify simvastatin levels in biological samples. The deuterated form allows for differentiation from the non-deuterated compound during analysis, leading to more accurate results by normalizing variations in ionization and matrix effects.
  • Pharmacokinetic Studies
    • Metabolic Pathway Tracking : The incorporation of deuterium aids in tracking metabolic pathways and drug interactions in vivo. Studies have shown that this compound can provide insights into lipid metabolism and related disorders due to its stable isotopic labeling.
  • Therapeutic Research
    • Anti-inflammatory Properties : Research indicates that simvastatin exhibits anti-inflammatory effects, which may be relevant for conditions like proliferative vitreoretinopathy. In vitro studies demonstrated that simvastatin reduced the release of pro-inflammatory cytokines such as IL-6 and IL-8 when applied at specific concentrations . Although these studies primarily focus on simvastatin, the implications extend to its deuterated counterpart regarding understanding dosage and efficacy.
  • Antibacterial Effects
    • Potential Antimicrobial Applications : In vitro studies have indicated that statins, including simvastatin, possess antibacterial properties against respiratory pathogens like Streptococcus pneumoniae. This compound could be explored for similar effects due to its structural similarity to the parent compound .

Table 1: Comparison of Simvastatin and this compound

FeatureSimvastatinThis compound
StructureNon-deuteratedDeuterated (d6)
StabilityStandardEnhanced
Use in Mass SpectrometryNoYes (internal standard)
Pharmacokinetic TrackingLimitedEnhanced
Therapeutic ApplicationsCholesterol-loweringPotentially similar

Table 2: Summary of Studies on this compound Applications

Study ReferenceApplication AreaKey Findings
Nature StudyAnti-inflammatoryReduced cytokine release
PLOS ONEAntibacterialEffective against S. pneumoniae
PMC ArticleAnalytical ChemistryEffective internal standard

Case Studies

  • Pharmacogenetics of Simvastatin : A study investigated genetic determinants affecting simvastatin pharmacokinetics among different populations. Variants in genes such as SLCO1B1 were shown to significantly influence drug exposure levels, highlighting the importance of personalized medicine . While this study did not focus on this compound directly, it underscores the relevance of understanding drug metabolism which can be further explored using deuterated forms.
  • Simvastatin's Role in Retinal Health : In clinical settings, simvastatin has been associated with improved outcomes in patients undergoing retinal surgeries due to its anti-inflammatory properties. This suggests a potential application for this compound in future studies aimed at elucidating mechanisms behind these benefits while monitoring drug levels accurately .

Comparison with Similar Compounds

Simvastatin-d6 is unique due to its deuterated nature, which provides enhanced stability and traceability in analytical applications. Similar compounds include other deuterated statins and non-deuterated statins such as:

This compound stands out due to its specific use as an internal standard in analytical chemistry, providing accurate and reliable quantification of simvastatin in various research and industrial applications.

Biological Activity

Simvastatin-d6 is a deuterated form of simvastatin, a widely used statin for managing hypercholesterolemia. This compound not only lowers cholesterol but also exhibits a range of biological activities that have garnered significant research interest. This article will explore the biological activity of this compound, focusing on its pharmacokinetics, anti-inflammatory properties, antimicrobial effects, and potential applications in various diseases.

1. Pharmacokinetics of this compound

Simvastatin is an inactive lactone prodrug that converts into its active form, simvastatin acid, upon hydrolysis. The pharmacokinetics of this compound are influenced by genetic factors that affect its metabolism. A genome-wide association study identified significant associations between specific genetic variants and the pharmacokinetics of simvastatin:

  • Key Genetic Variants :
    • SLCO1B1 c.521T>C (p.Val174Ala) was found to significantly increase the area under the curve (AUC) for simvastatin acid, suggesting enhanced exposure in carriers of this variant.
    • Variants in CYP3A4 also affected simvastatin metabolism, with certain alleles leading to increased drug exposure and potentially greater efficacy or risk of adverse effects .
Genetic VariantEffect on Simvastatin AUCP-Value
SLCO1B1 c.521T>CIncreased by 68% per allele1.6×10171.6\times 10^{-17}
CYP3A4 c.664T>CIncreased AUC in heterozygous carriers0.023

2. Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects, which are particularly relevant in conditions characterized by inflammation:

  • Mechanism : It suppresses tumor necrosis factor (TNF)-induced NF-κB activation with an IC50 of approximately 13 µM, leading to reduced inflammatory responses .
  • Cell Culture Studies : In vitro studies showed that simvastatin significantly reduced the release of pro-inflammatory cytokines (IL-6, IL-8, MCP-1) in human retinal pigment epithelial cells when exposed to lipopolysaccharides (LPS) .

Case Study: Intravitreal Administration

A study involving intravitreal injections of simvastatin indicated beneficial effects on post-surgical proliferative vitreoretinopathy (PVR), suggesting that sustained release formulations could maintain therapeutic concentrations over extended periods .

3. Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound:

  • Broad Spectrum : Simvastatin exhibits activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It inhibits bacterial protein expression and biofilm formation while enhancing protein degradation .

Summary Table of Antimicrobial Effects

PathogenEffect ObservedConcentration
MRSAInhibition of growthVarious
E. coliReduced biofilm formationVarious
Candida albicansDecreased ergosterol synthesisHigh doses

4. Implications in Disease Management

This compound's multifaceted biological activities extend beyond cholesterol lowering:

  • Alzheimer’s Disease : Research suggests that simvastatin may reduce amyloid beta levels and tau phosphorylation, potentially lowering the risk or progression of Alzheimer's disease .
  • Cancer : The compound has shown promise in potentiating apoptosis in human myeloid leukemia cells, indicating potential therapeutic applications in oncology .

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMZZMVNJRMUDD-QDGXURMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
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Q & A

Q1: Why is Simvastatin-d6 used in the LC-MS-MS method described in the research paper []?

A1: this compound serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS-MS) method developed by the researchers []. Internal standards are crucial for accurate quantification in analytical chemistry, particularly when analyzing complex biological samples like plasma.

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